N-(2-Methoxyphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-(2-Methoxyphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound with a unique structure that includes an imidazolidine ring, a methoxyphenyl group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide typically involves the reaction of 2-methoxyaniline with 3,5-dimethyl-2-oxoimidazolidine-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the imidazolidine ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) in the presence of a base.
Major Products
Oxidation: Formation of N-(2-Hydroxyphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide.
Reduction: Formation of N-(2-Methoxyphenyl)-3,5-dimethyl-2-hydroxyimidazolidine-1-carboxamide.
Substitution: Formation of N-(2-Halophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide or N-(2-Alkylphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
N-(2-Methoxyphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide can be compared with other similar compounds such as:
N-(2-Methoxyphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-thiocarboxamide: Similar structure but with a thiocarboxamide group instead of a carboxamide group.
N-(2-Methoxyphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.
N-(2-Methoxyphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carbothioamide: Features a carbothioamide group instead of a carboxamide group.
Properties
CAS No. |
89645-83-0 |
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Molecular Formula |
C13H17N3O3 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C13H17N3O3/c1-9-8-15(2)13(18)16(9)12(17)14-10-6-4-5-7-11(10)19-3/h4-7,9H,8H2,1-3H3,(H,14,17) |
InChI Key |
OFOGKTQVLCUWOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)N1C(=O)NC2=CC=CC=C2OC)C |
Origin of Product |
United States |
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